(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid
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Overview
Description
(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique trifluoromethyl group attached to the piperidine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid typically involves diastereoselective synthesis techniques. One common method includes the use of commercially available starting materials, followed by a series of reactions to introduce the trifluoromethyl group and the benzyl ester moiety. The reaction conditions often involve the use of zinc and magnesium enolates to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ester groups or the piperidine ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Scientific Research Applications
(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more effective interactions with its targets. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Hydroxyproline
- (2R,4R)-4-Hydroxyproline
- Tertiary butyl esters
Uniqueness
Compared to similar compounds, (2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high binding affinity and stability .
Properties
IUPAC Name |
(2S,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)11-6-7-19(12(8-11)13(20)21)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPRYGKQAKFNLF-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C[C@H]1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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